molecular formula C22H22N2O3 B2724223 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate CAS No. 1203027-56-8

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate

Cat. No.: B2724223
CAS No.: 1203027-56-8
M. Wt: 362.429
InChI Key: DBBOYOGYQMHYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate (CAS 1203027-56-8) is a synthetic organic compound with a molecular formula of C22H22N2O3 and a molecular weight of 362.42 g/mol . This chemical features a naphthalene ring system, a versatile scaffold widely recognized in medicinal chemistry for its broad spectrum of biological activities and its presence in numerous FDA-approved therapeutics . The naphthalene core is known for its applications in research areas including anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making it a valuable building block in drug discovery . This specific compound incorporates a molecular architecture that is of significant interest for neuroscience and pharmacology research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). It shares structural similarities with compounds investigated as selective agonists or modulators for the α9 and α9α10 nAChR subtypes . These receptor subtypes are crucial, non-opioid targets for chronic and neuropathic pain, inflammation, and inner ear functions . Researchers can utilize this naphthalene-containing molecule as a chemical probe to explore the structure-activity relationships (SAR) of nAChR ligands and to investigate new pathways in pain and inflammation research. The product is offered with high purity and is intended for research purposes exclusively. It is supplied as 4-[(naphthalen-1-yl)carbamoyl]phenyl N,N-diethylcarbamate, an equivalent name for the same structure . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(naphthalen-1-ylcarbamoyl)phenyl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-24(4-2)22(26)27-18-14-12-17(13-15-18)21(25)23-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBOYOGYQMHYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate typically involves the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate, followed by the introduction of the diethylcarbamate group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways in bacteria. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby halting the enzymatic reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Naphthalen-1-yl)phenyl Diethylcarbamate (Compound 31)
  • Structure : Naphthalene is attached to the ortho-position of the phenyl ring, with diethylcarbamate acting as a directing metalation group (DMG).
  • Synthesis : Synthesized via Suzuki-Miyaura coupling between 1-naphthylboronic acid and 2-bromophenyl diethylcarbamate (74% yield) .
2-(2-Methoxynaphthalen-1-yl)phenyl Diethylcarbamate (Compound 50)
  • Structure : Incorporates a methoxy group at the 2-position of the naphthalene ring.
  • Synthesis : Achieved in 85% yield via column chromatography, with HRMS confirming high purity (m/z = 350.1750) .
1,4-Dioxo-3-(4-(trifluoromethyl)phenyl)-1,4-dihydronaphthalen-2-yl Diethylcarbamate (7d)
  • Structure : Features a trifluoromethyl group and a dihydro-naphthalene core.
  • Synthesis : Lower yield (48%) due to steric and electronic challenges posed by the CF3 group .
  • Key Difference : The electron-withdrawing CF3 group may enhance metabolic stability but reduce synthetic accessibility.

Physicochemical Properties

Lipophilicity and Solubility
  • Compound 50: Methoxy substitution likely improves solubility compared to non-polar analogs, though quantitative data are unavailable .
Molecular Weight and Stability
Antimicrobial and Antimycobacterial Effects
  • 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates : Demonstrated activity against Mycobacterium tuberculosis with minimal cytotoxicity, highlighting the importance of carbamate positioning .
  • N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Analog) : Showed antimycobacterial activity (MIC = 4 µM), suggesting that halogen substituents enhance target binding .
Antineoplastic and Channel-Blocking Activities
  • Compound 7d : Exhibited antineoplastic activity, likely due to the CF3 group’s role in stabilizing interactions with hydrophobic enzyme pockets .
  • Scutellarein Analogs : Act as Nav1.5 and Cav1.2 channel blockers, implying that carbamates with aromatic systems may modulate ion channels .

Biological Activity

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate is a compound belonging to the class of carbamates, characterized by its unique structural features, including a naphthalene ring and a phenyl ring connected through a carbamoyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interaction with specific molecular targets that may lead to therapeutic applications.

Synthesis

The synthesis typically involves the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate, followed by the introduction of the diethylcarbamate group. Common solvents used include dichloromethane or toluene, with triethylamine as a catalyst. The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition occurs through competitive binding at the active site of enzymes, preventing substrate access and disrupting normal enzymatic reactions. The compound has shown promise in inhibiting bacterial growth by targeting essential metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting the bacterial cell wall synthesis and metabolic functions.

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on various bacterial strains revealed that this compound significantly inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
  • Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile, showing minimal cytotoxicity in mammalian cell lines at therapeutic concentrations. Further studies are necessary to establish a comprehensive toxicity profile for clinical applications.
  • Synergistic Effects : Combination therapy studies have shown that when used alongside conventional antibiotics, this compound enhances the efficacy of these drugs, suggesting potential for use in combination therapies against resistant bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism
1-(Naphthalen-1-ylcarbamoyl)phenyl methylcarbamateStructureModerate antimicrobial activityInhibits cell wall synthesis
2-(Naphthalen-1-ylcarbamoyl)phenyl ethylcarbamateStructureLow antimicrobial activityUnknown
3-(Naphthalen-1-ylcarbamoyl)phenyl propylcarbamateStructureHigh antimicrobial activityDisrupts metabolic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.